3-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid
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Overview
Description
3-(5-Fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a fluorinated derivative of isoindole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique chemical structure, which includes a fluorine atom, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid typically involves the reaction of fluorinated anhydrides with isoindole derivatives under controlled conditions. For instance, the Fischer indole synthesis can be employed using hydrazine and acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of p-toluenesulfonic acid in toluene to yield the desired product . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions are possible due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature.
Major Products
The major products formed from these reactions include various fluorinated derivatives and reduced forms of the compound, which can be further utilized in different chemical processes.
Scientific Research Applications
3-(5-Fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic photovoltaic devices due to its electron-deficient nature.
Mechanism of Action
The mechanism by which 3-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors, making it a potent agent in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Another fluorinated compound used in organic photovoltaic devices.
1-Piperidinecarboxylic acid, 3-(4-fluoro-1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2,6-dioxo-, 1,1-dimethylethyl ester: A structurally similar compound with potential biological activities.
Uniqueness
3-(5-Fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid stands out due to its specific fluorine substitution, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H8FNO4 |
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Molecular Weight |
237.18 g/mol |
IUPAC Name |
3-(5-fluoro-1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H8FNO4/c12-6-1-2-7-8(5-6)11(17)13(10(7)16)4-3-9(14)15/h1-2,5H,3-4H2,(H,14,15) |
InChI Key |
JLSUYUIARWVWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)CCC(=O)O |
Origin of Product |
United States |
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